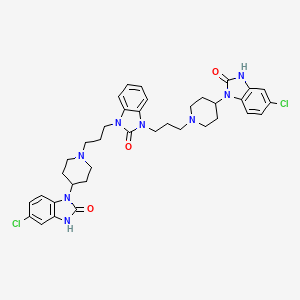

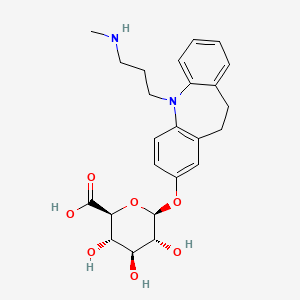

![molecular formula C20H10O2 B602333 Benzo[a]pyren-3,6-dion CAS No. 64133-78-4](/img/structure/B602333.png)

Benzo[a]pyren-3,6-dion

Übersicht

Beschreibung

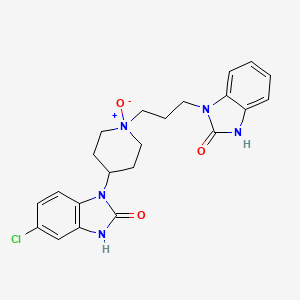

Benzo(a)pyrene-3,6-quinone, also known as Benzo(alpha)-pyrene-3,6-quinone, is a compound with the molecular formula C16H6O2 . It is a derivative of Benzo[a]pyrene (BaP), a well-known carcinogenic polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter .

Synthesis Analysis

The synthesis of Benzo(a)pyrene-3,6-quinone involves several steps. The principal phenol and quinone isomers of Benzo[a]pyrene (BP) are formed as metabolites of BP in human bronchoalveolar cells . The syntheses of the BP phenols involve Pd-catalyzed Suzuki-Miyaura cross-coupling of a naphthalene boronate ester with a substituted aryl bromide or triflate ester . The BP quinones were synthesized from the corresponding BP phenols by direct oxidation with the hypervalent iodine reagents IBX or TBI .Molecular Structure Analysis

The molecular structure of Benzo(a)pyrene-3,6-quinone is characterized by a pentacyclic arrangement of benzene rings . The IUPAC name for this compound is pentacyclo [6.6.2.0 2,7 .0 4,16 .0 11,15 ]hexadeca-1,4 (16),5,7,9,11 (15),13-heptaene-3,12-dione .Chemical Reactions Analysis

The formation of Benzo(a)pyrene-3,6-quinol glucuronides in liver microsomes appears to occur by a sequence of three reactions: BP-3,6-quinone to BP-3,6 hydroquinone to BP-3,6-quinol monoglucuronide to BP-3,6-quinol diglucuronide .Physical and Chemical Properties Analysis

Benzo(a)pyrene-3,6-quinone has a molecular weight of 230.22 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 491 . It has no hydrogen bond donors but has two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Reduzierung von oxidativem Stress

Benzo[a]pyren-3,6-dion ist an der Reduzierung von Benzo[a]pyren-induziertem oxidativem Stress beteiligt {svg_1}. Es kann durch Redox-Cycling reaktive Sauerstoffspezies (ROS) erzeugen {svg_2}. Bestimmte Substanzen wie Vitamin E, Curcumin, Quercetin, Catechin, Cyanidin, Kuromanin, Berberin, Resveratrol, Baicalein, Myricetin, Catechinhydrat, Hesperetin, Rhaponticin sowie Taurin, Atorvastatin, Diallylsulfid und solche, die in grünem und weißem Tee enthalten sind, verringern den durch Benzo[a]pyren induzierten oxidativen Stress {svg_3}.

Umweltüberwachung

Benzo[a]pyren gilt als Indikator für die Bestimmung einer Gruppe polyzyklischer aromatischer Kohlenwasserstoffe (PAK) und ist daher ein wichtiges Werkzeug für die Umweltüberwachung, einschließlich der Bewertung der Luftqualität {svg_4}.

Atmosphärenchemie

Die Photoprodukte von Oxy-PAH, unter Verwendung von Benzo[a]pyren-1,6-dion als Modellsystem, helfen, ein besseres Verständnis des Mechanismus zu entwickeln, der an diesem Prozess beteiligt ist, und tragen dazu bei, zusätzliche Rollen von Oxy-PAH in der Atmosphärenchemie zu bestimmen {svg_5}.

Endometriale Empfänglichkeit und Embryoimplantation

Forschungen haben gezeigt, dass Benzo[a]pyren die Anzahl der Implantationsorte reduziert und die endometriale Empfänglichkeit und Embryoimplantation beeinflusst {svg_6}.

Synthese substituierter Pyrene

This compound wird bei der Synthese substituierter Pyrene verwendet, die aufgrund ihrer photophysikalischen/elektronischen Eigenschaften und ihrer ausgedehnten starren Struktur wertvolle Bestandteile für Materialien, supramolekulare und biologische Chemie sind {svg_7}.

Wirkmechanismus

Target of Action

Benzo[a]pyrene-3,6-dione primarily targets cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes play a crucial role in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP) into reactive intermediates .

Mode of Action

Benzo[a]pyrene-3,6-dione interacts with its targets by undergoing metabolic activation through the cytochrome P450 enzyme system. This interaction leads to the formation of reactive oxygen species (ROS) and electrophilic intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Oxidative Stress Pathway: Benzo[a]pyrene-3,6-dione generates ROS, leading to oxidative stress and damage to cellular components .

- DNA Damage Response Pathway: The formation of DNA adducts triggers the DNA damage response, which can result in cell cycle arrest, apoptosis, or mutations .

- Aryl Hydrocarbon Receptor (AhR) Pathway: Benzo[a]pyrene-3,6-dione activates the AhR, which regulates the expression of genes involved in xenobiotic metabolism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzo[a]pyrene-3,6-dione are influenced by its lipophilicity and ability to be metabolized by cytochrome P450 enzymes. The compound is absorbed through the gastrointestinal tract, distributed to various tissues, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

At the molecular level, benzo[a]pyrene-3,6-dione induces oxidative stress, DNA damage, and activation of stress response pathways. At the cellular level, these effects can lead to apoptosis, necrosis, or uncontrolled cell proliferation, contributing to carcinogenesis .

Action Environment

Environmental factors such as the presence of other pollutants, dietary components, and individual genetic variations can influence the action, efficacy, and stability of benzo[a]pyrene-3,6-dione. For instance, antioxidants in the diet can mitigate oxidative stress, while genetic polymorphisms in cytochrome P450 enzymes can affect the metabolic activation of the compound .

Safety and Hazards

Benzo(a)pyrene-3,6-quinone is derived from Benzo[a]pyrene (BaP), which is a known human carcinogen . BaP is present in automobile exhaust, tobacco smoke, and some foods, and exposure to it is common . It shows mutagenic and carcinogenic effects, and one of its important mechanisms of action is its free radical activity, which induces oxidative stress in cells .

Zukünftige Richtungen

Research on Benzo(a)pyrene-3,6-quinone is ongoing, with a focus on understanding its toxicological effects and the mechanisms underlying these effects . There is also interest in studying the protective activities of selected chemicals against BaP activity . The formation of BPQ from BaP through trans-7,8-dihydroxy-7,8-dihydroB[a]P by the mediation of aldo-keto reductases and its role in the genotoxicity and carcinogenesis of BaP are currently under extensive investigation .

Biochemische Analyse

Biochemical Properties

Benzo[a]pyrene-3,6-dione undergoes biotransformation through specific biochemical pathways, producing specific metabolites . It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A1 and CYP1B1 . These interactions play a crucial role in the metabolic activation of Benzo[a]pyrene-3,6-dione, which is essential for its biological effects.

Cellular Effects

Benzo[a]pyrene-3,6-dione has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with cytotoxicity, cell proliferation, DNA damage, and altered gene expression profiles in HT-29 human colon cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Benzo[a]pyrene-3,6-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is metabolically activated by cytochrome P450 enzymes to form highly reactive electrophilic intermediates, which can form DNA adducts by covalent binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[a]pyrene-3,6-dione have been observed to change over time. For example, a study showed a temporal reduction in nucleic acids, lipids, proteins, and carotenoids in human lung epithelial cells across various timeframes after exposure to Benzo[a]pyrene-3,6-dione .

Dosage Effects in Animal Models

The effects of Benzo[a]pyrene-3,6-dione vary with different dosages in animal models. For instance, a study showed a dose-dependent decrease in cell growth, cytotoxicity, and modulation of the cell cycle in mice exposed to Benzo[a]pyrene-3,6-dione .

Metabolic Pathways

Benzo[a]pyrene-3,6-dione is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P4501A1 and 1B1, which are key to its metabolic activation . This activation is essential for the formation of DNA adducts, a critical step in its mechanism of action .

Eigenschaften

IUPAC Name |

benzo[a]pyrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRYNZSMCVOJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952918 | |

| Record name | Benzo[pqr]tetraphene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3067-14-9, 64133-78-4 | |

| Record name | Benzo[a]pyrene-3,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-3,6-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3,6-dione, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-3,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does benzo(a)pyrene-3,6-quinone exert its toxic effects?

A1: BPQ readily undergoes redox cycling, interconverting between its quinone and hydroquinone forms. This process generates reactive oxygen species (ROS), including hydrogen peroxide, superoxide radicals, and potentially hydroxyl radicals. [, ] These ROS can cause oxidative stress, leading to DNA damage, such as strand breaks, and ultimately contribute to cellular toxicity. [, ]

Q2: Does benzo(a)pyrene-3,6-quinone directly interact with DNA?

A2: While BPQ itself may not directly bind to DNA, its redox cycling generates reactive oxygen species that can directly damage DNA. [] Additionally, some studies suggest that further metabolism of BPQ may lead to the formation of reactive intermediates that can covalently bind to DNA. []

Q3: What are the cellular consequences of benzo(a)pyrene-3,6-quinone exposure?

A3: BPQ exposure has been linked to various detrimental effects in cells, including:

- Inhibition of DNA and RNA synthesis: This can disrupt essential cellular processes, ultimately leading to growth arrest and cell death. [, ]

- Induction of apoptosis: BPQ exposure can trigger programmed cell death pathways. []

- Chromosomal aberrations: Studies have shown that BPQ can induce structural and numerical chromosomal aberrations, including triradials, dicentrics, and ring chromosomes. []

Q4: How does oxygen availability affect the toxicity of benzo(a)pyrene-3,6-quinone?

A4: The toxicity of BPQ is highly dependent on the presence of oxygen. Under anaerobic conditions, its cytotoxic effects are significantly reduced, highlighting the crucial role of oxygen in its redox cycling and ROS generation. [, ]

Q5: How is benzo(a)pyrene-3,6-quinone metabolized in the body?

A5: BPQ can be metabolized through several pathways, including:

- Reduction to benzo(a)pyrene-3,6-diol: This reaction can be catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase. [, , ]

- Conjugation reactions: BPQ can be conjugated with glucuronic acid or sulfate, leading to the formation of more water-soluble and excretable metabolites. [, , ]

- Further oxidation: Studies suggest that BPQ can undergo further oxidation, potentially leading to the formation of more reactive and toxic metabolites. []

Q6: What is the role of NQO1 in benzo(a)pyrene-3,6-quinone detoxification?

A6: NQO1 catalyzes the two-electron reduction of BPQ to its corresponding hydroquinone, which is considered a detoxification pathway. [, ] This contrasts with the one-electron reduction catalyzed by enzymes like NADPH:cytochrome P450 reductase, which generates semiquinone radicals and contributes to ROS production. []

Q7: Can glucuronidation modulate the toxicity of benzo(a)pyrene-3,6-quinone?

A7: Yes, glucuronidation of BPQ and its reduced form, benzo(a)pyrene-3,6-diol, can significantly reduce its toxicity. [, ] This conjugation process increases water solubility, facilitates excretion, and limits its participation in redox cycling.

Q8: How does the structure of benzo(a)pyrene-3,6-quinone relate to its activity?

A8: The presence of the quinone moiety in BPQ is crucial for its ability to undergo redox cycling and generate ROS. [] Studies comparing different PAH quinones suggest that the position of the quinone group within the polycyclic aromatic structure can influence its activity. []

Q9: Do structural modifications of benzo(a)pyrene-3,6-quinone alter its toxicity?

A9: While specific research on modifying BPQ's structure is limited, studies on similar PAH quinones suggest that structural changes can significantly impact their redox properties, and consequently, their toxicity. [] For example, the position of the quinone group within the aromatic ring system has been shown to influence the compound's ability to induce specific types of chromosomal aberrations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.